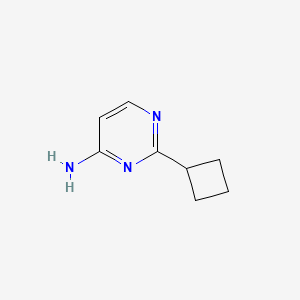

2-Cyclobutylpyrimidin-4-amine

Descripción

Significance of Pyrimidine Scaffolds in Modern Chemical Synthesis and Biological Exploration

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block in the realm of medicinal chemistry. gsconlinepress.comontosight.ai Its derivatives are integral to the structure of nucleic acids (DNA and RNA), vitamins like thiamine and riboflavin, and a wide array of therapeutic agents. gsconlinepress.comignited.innih.gov The unique physicochemical properties of the pyrimidine ring have made it a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. gsconlinepress.commdpi.com

The versatility of the pyrimidine core allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities. ignited.inmdpi.com Researchers have successfully synthesized pyrimidine derivatives that exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects, among others. gsconlinepress.comignited.innih.govmdpi.com The structural diversity and synthetic accessibility of pyrimidines continue to make them a focal point of research for the development of novel therapeutic agents. mdpi.com

Rationale for the Academic Investigation of 2-Cyclobutylpyrimidin-4-amine

The specific compound, this compound, has garnered interest within the scientific community due to the unique combination of a pyrimidine core and a cyclobutyl substituent. The cyclobutyl group, a four-membered carbocyclic ring, introduces specific steric and conformational constraints that can influence the molecule's interaction with biological targets. The rationale for its investigation lies in several key areas:

Exploring Chemical Space: The synthesis and characterization of novel derivatives like this compound expand the known chemical space. This exploration is crucial for identifying new pharmacophores and understanding structure-activity relationships (SAR).

Potential as a Building Block: This compound can serve as a valuable intermediate or building block in the synthesis of more complex molecules. enaminestore.com Its amine group provides a reactive site for further chemical modifications, allowing for the creation of compound libraries for screening against various biological targets.

Investigating Biological Activity: Given the broad biological activities of pyrimidine derivatives, there is a strong rationale for investigating the potential therapeutic properties of this compound and its analogues. For instance, related structures have been explored as FLAP inhibitors for inflammatory conditions and as kinase inhibitors in cancer research. acs.orgsemanticscholar.org

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape for this compound is primarily centered around its synthesis and its use as a precursor in the development of more complex molecules. It is commercially available from various chemical suppliers, indicating its utility in research and development. fluorochem.co.ukbldpharm.comenaminestore.com

However, several questions remain unaddressed in the scientific literature:

Comprehensive Biological Profiling: While related compounds have shown biological activity, a thorough and systematic evaluation of the biological effects of this compound itself is not extensively documented.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are needed to understand how modifications to the cyclobutyl group and the pyrimidine ring of this specific molecule affect its biological activity.

Mechanism of Action: For any identified biological activity, the underlying mechanism of action at the molecular level remains to be elucidated.

Pharmacokinetic and Pharmacodynamic Properties: There is a lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Future research will likely focus on addressing these knowledge gaps to fully understand the potential of this compound in medicinal chemistry and drug discovery.

Propiedades

Fórmula molecular |

C8H11N3 |

|---|---|

Peso molecular |

149.19 g/mol |

Nombre IUPAC |

2-cyclobutylpyrimidin-4-amine |

InChI |

InChI=1S/C8H11N3/c9-7-4-5-10-8(11-7)6-2-1-3-6/h4-6H,1-3H2,(H2,9,10,11) |

Clave InChI |

JISNIQNOVMHUPR-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C1)C2=NC=CC(=N2)N |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the 2-Cyclobutylpyrimidin-4-amine Core Structure

The construction of the this compound framework can be achieved through several synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized method for the synthesis of substituted pyrimidines. masterorganicchemistry.comnptel.ac.in In this approach, a pyrimidine ring bearing a suitable leaving group, typically a halogen at the C4 position, is reacted with an amine nucleophile. The reaction is facilitated by the presence of electron-withdrawing groups on the pyrimidine ring, which activate the ring towards nucleophilic attack. masterorganicchemistry.com The mechanism involves the addition of the nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. masterorganicchemistry.comnptel.ac.in The reactivity of the leaving group generally follows the order F > Cl > Br > I. masterorganicchemistry.com

For the synthesis of this compound, this would typically involve the reaction of a 4-halo-2-cyclobutylpyrimidine with ammonia or a protected amine equivalent. The choice of solvent and base is crucial for the success of these reactions, with polar aprotic solvents and non-nucleophilic bases often being employed.

Cyclocondensation Reactions and Their Variants

Cyclocondensation reactions represent a convergent and efficient strategy for the assembly of the pyrimidine core. researchgate.netnih.gov These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. To synthesize this compound, cyclobutylamidine would be reacted with a suitable three-carbon component possessing electrophilic sites at the 1 and 3 positions.

A common variant involves the reaction of β-ketoesters or β-diketones with amidines. The reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and subsequent dehydration to afford the pyrimidine ring. The use of acid or base catalysis is often necessary to promote the reaction. nih.gov The versatility of this method allows for the introduction of various substituents on the pyrimidine ring by choosing appropriately substituted starting materials.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, including pyrimidine derivatives. nih.govlibretexts.org These methods offer mild reaction conditions and broad functional group tolerance.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of the this compound core, a 2-halopyrimidine could be coupled with a cyclobutylboronic acid derivative, or conversely, a 2-borylated pyrimidine could be coupled with a cyclobutyl halide. Subsequent introduction of the C4-amine group would be required.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the direct amination of aryl and heteroaryl halides. nih.govlibretexts.orgrsc.org To generate this compound, a 4-halo-2-cyclobutylpyrimidine can be directly coupled with ammonia or a suitable ammonia equivalent using a palladium catalyst and a specialized phosphine ligand. nih.govrsc.org The choice of ligand is critical for the efficiency of the amination, with bulky, electron-rich phosphine ligands often providing the best results. nih.govrsc.org

| Reaction | Description | Key Components |

| Suzuki-Miyaura Coupling | Forms a C-C bond between an organoboron compound and an organic halide. | Palladium catalyst, base, organoboron reagent, organic halide. |

| Buchwald-Hartwig Amination | Forms a C-N bond between an aryl/heteroaryl halide and an amine. | Palladium catalyst, phosphine ligand, base, aryl/heteroaryl halide, amine. |

Solvent-Free and Catalyst-Free Synthetic Protocols

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. Solvent-free and catalyst-free reactions offer significant advantages by reducing waste and simplifying purification procedures. researchgate.netscirp.orgresearchgate.net

Solvent-free approaches for the synthesis of pyrimidine derivatives often involve the direct reaction of starting materials in the absence of a solvent, sometimes with microwave irradiation to accelerate the reaction. researchgate.net These conditions can lead to higher yields and shorter reaction times.

Catalyst-free methods, while less common for pyrimidine synthesis, can be achieved under specific conditions, such as high temperature or pressure, or by using highly reactive starting materials. scirp.orgresearchgate.net For instance, multicomponent reactions under solvent-free and catalyst-free conditions have been developed for the synthesis of other amino-heterocycles and could potentially be adapted for this compound. mdpi.com

Derivatization and Analog Synthesis of this compound

The this compound core serves as a versatile scaffold for the synthesis of a wide range of analogs with tailored properties. Functionalization can be achieved at various positions on the pyrimidine ring.

Functionalization at Pyrimidine Ring Positions

C-4 Amine: The primary amine at the C-4 position is a key site for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce diverse substituents. ddtjournal.comjfda-online.comresearchgate.netmdpi.com For instance, reaction with acyl chlorides or anhydrides yields the corresponding amides, while reaction with alkyl halides can lead to secondary or tertiary amines. The nucleophilicity of the amine can be modulated by the electronic properties of the pyrimidine ring.

C-2 Cyclobutyl: The cyclobutyl group at the C-2 position can also be a site for functionalization, although it is generally less reactive than the C-4 amine. Strategies for modifying this group might involve radical halogenation followed by nucleophilic substitution, or metal-catalyzed C-H activation/functionalization, though these are more advanced and less common approaches for this specific moiety.

| Position | Reaction Type | Reagents | Product |

| C-4 Amine | Acylation | Acyl chlorides, Anhydrides | Amides |

| C-4 Amine | Alkylation | Alkyl halides | Secondary/Tertiary Amines |

| C-4 Amine | Arylation | Aryl halides (e.g., via Buchwald-Hartwig) | Arylamines |

Synthesis of N-Substituted Pyrimidine Derivatives

The synthesis of N-substituted derivatives of this compound involves the formation of new bonds at the 4-amino group. The primary methods to achieve this are palladium-catalyzed cross-coupling reactions for N-arylation and nucleophilic substitution for N-alkylation.

N-Arylation via Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds between aryl halides and amines, operating via a palladium catalyst. wikipedia.org This transformation is highly applicable for the synthesis of N-aryl derivatives of this compound. The reaction typically involves coupling the parent amine with an aryl halide (or triflate) in the presence of a palladium precatalyst, a phosphine ligand, and a base. proquest.com

The choice of ligand is critical for the reaction's success. Early systems used monodentate phosphines, but significant advancements were made with the introduction of sterically hindered and bidentate phosphine ligands like Xantphos, dppf, and various biarylphosphines developed by the Buchwald group. wikipedia.orgproquest.com These advanced catalyst systems allow for the coupling of a wide range of aryl and heteroaryl halides under milder conditions and with greater functional group tolerance. organic-chemistry.org For the synthesis of N-aryl-2-cyclobutylpyrimidin-4-amines, one would react this compound with a selected aryl halide. The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

| Aryl Halide | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Bromobenzene | Xantphos | NaOtBu | Toluene | 82 |

| 4-Chlorotoluene | RuPhos | K3PO4 | Dioxane | 75 |

| 1-Bromo-4-methoxybenzene | BINAP | Cs2CO3 | Toluene | 88 |

| 2-Bromopyridine | DavePhos | NaOtBu | THF | 65 |

N-Alkylation: The introduction of alkyl substituents at the 4-amino position can be achieved through several standard methods. The most direct approach is the SN2 reaction of the amine with an alkyl halide. libretexts.org This method, however, can suffer from over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. libretexts.org To achieve selective mono-alkylation, alternative methods are often preferred.

Reductive amination is a more controlled method, which involves reacting the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ. libretexts.org This two-step, one-pot procedure provides the N-alkylated amine with high selectivity. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). libretexts.org

Exploration of Side Chain Modifications on the Cyclobutyl Moiety

Modifying the cyclobutyl ring of this compound introduces structural diversity that can be crucial for various applications. These modifications can be achieved either by building the pyrimidine ring from an already functionalized cyclobutane precursor or by direct functionalization of the existing cyclobutyl moiety.

One of the most advanced methods for direct functionalization is the site-selective C(sp³)–H activation. Palladium-catalyzed C–H arylation has been demonstrated on peptide substrates containing cyclobutane rings. acs.org This method utilizes a directing group, often a native part of the molecule like an N-terminal amino acid, to guide a palladium catalyst to a specific C–H bond. acs.org Applying this strategy to this compound could potentially allow for the introduction of aryl groups at the β- or γ-positions of the cyclobutyl ring, depending on the coordination of the pyrimidine nitrogen atoms to the palladium center.

Alternatively, the synthesis can start from a functionalized cyclobutane derivative. For instance, a reaction between a substituted 2-hydroxycyclobutanone and guanidine could lead to a pyrimidine with a hydroxylated cyclobutyl ring. chim.it This hydroxyl group could then serve as a handle for further transformations, such as oxidation to a ketone or substitution reactions. The synthesis of various cyclobutyl nucleoside analogs often relies on the construction of a functionalized cyclobutane ring prior to the attachment of the heterocyclic base. emory.edu

Optimization of Synthetic Routes and Green Chemistry Considerations

The optimization of synthetic routes for this compound focuses on improving efficiency, reducing waste, and employing environmentally benign procedures. Green chemistry principles provide a framework for achieving these goals. rasayanjournal.co.inbenthamdirect.comnih.gov

The classical synthesis of the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound with guanidine. bu.edu.eg Green approaches to this transformation include the use of microwave irradiation to accelerate reaction times, employing multicomponent reactions to reduce the number of synthetic steps, and using water or other green solvents. nih.govjmaterenvironsci.com Mechanochemical synthesis, which involves reactions in a ball mill under solvent-free conditions, represents another sustainable alternative that can lead to quantitative yields and simplified purification. rsc.org

| Parameter | Conventional Method | Green Alternative |

|---|---|---|

| Solvent | Toluene, Dioxane, DMF | Water, Ethanol, or Solvent-free (Mechanochemistry) |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonication |

| Catalyst | Stoichiometric reagents, strong acids/bases | Reusable solid catalysts, biocatalysts (enzymes) |

| Efficiency | Multiple steps, moderate yields | One-pot multicomponent reactions, high yields |

| Waste | Significant solvent and byproduct waste | High atom economy, minimal waste |

For N-substitution reactions like the Buchwald-Hartwig amination, optimization involves using highly active catalysts at low loadings, which minimizes contamination of the final product with residual heavy metals. The development of catalysts that are effective in greener solvents like ethanol or even water is an active area of research.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes.

Mechanism of Pyrimidine Ring Formation: The most common synthesis of the 2-aminopyrimidine core involves the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine. The mechanism begins with the nucleophilic attack of a guanidine nitrogen onto one of the carbonyl carbons. This is followed by an intramolecular condensation, where the other terminal nitrogen of the guanidine attacks the second carbonyl group, leading to a cyclic intermediate. The final step is a dehydration reaction, which results in the formation of the aromatic pyrimidine ring. The reaction is typically catalyzed by an acid or a base. researchgate.net

Mechanism of Buchwald-Hartwig Amination: The catalytic cycle of the Buchwald-Hartwig amination is well-studied. wikipedia.orgresearchgate.net It is generally accepted to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst species reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium complex, forming the desired C-N bond in the product (N-aryl-2-cyclobutylpyrimidin-4-amine). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The specific ligand used plays a crucial role in facilitating both the oxidative addition and, particularly, the reductive elimination steps. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the solution-state structure of organic molecules. Through the analysis of various NMR experiments, the precise arrangement of protons and carbons within 2-Cyclobutylpyrimidin-4-amine can be mapped out.

High-Resolution 1D and 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial, crucial information regarding the chemical environment of each atom. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the cyclobutyl protons, and the amine protons. Similarly, the ¹³C NMR spectrum will display resonances for each unique carbon atom in the molecule.

Due to the absence of published experimental spectra for this compound, predicted chemical shifts based on the analysis of similar structures, such as 4-aminopyrimidine and substituted cyclobutanes, are presented below. docbrown.infoacs.orgrsc.orgresearchgate.netacs.orgchemicalbook.comnsc.ru The protons on the pyrimidine ring (H-5 and H-6) are expected to appear in the aromatic region, while the protons of the cyclobutyl group will be found in the aliphatic region. The carbon atoms of the pyrimidine ring will have characteristic shifts in the downfield region, with C-2, C-4, and C-6 appearing at lower field strengths due to the influence of the electronegative nitrogen atoms. acs.org

Table 3.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | ~6.5 - 7.0 | - |

| H-6 | ~8.0 - 8.5 | - |

| NH₂ | ~5.0 - 6.0 (broad) | - |

| H-1' (cyclobutyl CH) | ~3.0 - 3.5 | ~40 - 45 |

| H-2'/H-4' (cyclobutyl CH₂) | ~1.8 - 2.4 | ~25 - 30 |

| H-3' (cyclobutyl CH₂) | ~1.6 - 2.0 | ~18 - 22 |

| C-2 | - | ~165 - 170 |

| C-4 | - | ~160 - 165 |

| C-5 | - | ~105 - 110 |

| C-6 | - | ~155 - 160 |

To confirm these assignments and establish connectivity, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the adjacent protons on the cyclobutyl ring, and potentially a weaker, long-range coupling between H-5 and H-6 of the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹JCH). ipb.ptcolumbia.eduscience.govmdpi.com It would be used to definitively link each proton signal to its corresponding carbon signal in the predicted table. For instance, the signal for H-5 would show a cross-peak with the signal for C-5.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is critical for piecing together the molecular puzzle. ipb.ptcolumbia.eduscience.govmdpi.comnih.gov Key HMBC correlations would include the coupling from the cyclobutyl proton H-1' to the pyrimidine carbons C-2 and C-6, and from the pyrimidine proton H-5 to carbons C-4 and C-6. These correlations are vital for confirming the attachment point of the cyclobutyl group to the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. It can be used to confirm the spatial relationships between different parts of the molecule, for example, between the cyclobutyl protons and the pyrimidine ring protons.

Stereochemical Elucidation via Chiral NMR and Anisotropic Reagents

The parent molecule, this compound, is achiral. However, if it were to be derivatized to introduce a chiral center, or if a chiral analog were synthesized, NMR spectroscopy would be the primary tool for stereochemical analysis. This is typically achieved by reacting the chiral amine with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. frontiersin.orgrsc.orgnih.gov These diastereomers, being chemically distinct, will exhibit separate signals in the NMR spectrum, allowing for the determination of enantiomeric excess (ee). rsc.orgnih.gov

Alternatively, chiral solvating agents (CSAs) can be used. These agents form transient, diastereomeric complexes with the enantiomers of a chiral analyte, leading to observable differences in their NMR chemical shifts. nih.gov The choice of CDA or CSA depends on the specific nature of the analyte, with agents like Mosher's acid (MTPA) and BINOL derivatives being common choices for amines. frontiersin.orgrsc.orgnih.gov

Mass Spectrometry (MS) for Confirmation of Molecular Structures and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. savemyexams.comfiveable.melibretexts.orgnih.gov This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, with a molecular formula of C₈H₁₁N₃, the exact mass can be calculated using the precise masses of its constituent isotopes.

Table 3.2: High-Resolution Mass Data for this compound

| Property | Value |

| Molecular Formula | C₈H₁₁N₃ |

| Nominal Mass | 149 amu |

| Monoisotopic Mass | 149.09530 Da |

Observing a molecular ion peak at m/z 149.0953 in an HREI-MS experiment would provide strong evidence for the assigned molecular formula, thereby confirming both its identity and high purity. savemyexams.comuni-saarland.de

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nih.govnih.gov This provides detailed information about the structure of the precursor ion. While specific experimental MS/MS data for this compound is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of pyrimidines and amines. nih.govwiley.comacs.orgsapub.org

Upon ionization, the molecular ion [M+H]⁺ would likely undergo fragmentation through several pathways. A primary fragmentation would be the loss of the cyclobutyl group or parts of it. Another common fragmentation pathway for pyrimidine derivatives involves the cleavage of the pyrimidine ring itself.

Table 3.3: Proposed Key Fragmentations for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 150.1031 ([M+H]⁺) | Loss of ethylene from cyclobutyl group | C₂H₄ |

| 150.1031 ([M+H]⁺) | Loss of cyclobutene | C₄H₆ |

| 150.1031 ([M+H]⁺) | Cleavage of pyrimidine ring | HCN |

Analysis of these fragmentation patterns would allow for the confirmation of the presence of both the cyclobutyl and aminopyrimidine substructures within the molecule.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is an analytical technique that provides the definitive, three-dimensional structure of a molecule in the solid state. numberanalytics.comnumberanalytics.comnih.govnih.govwikipedia.org The method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This analysis yields a detailed electron density map from which the precise positions of all atoms in the crystal lattice can be determined.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous information on:

Atomic Connectivity: Confirming the bonding arrangement of all atoms.

Bond Lengths and Angles: Providing precise measurements of all bond distances and angles.

Conformation: Revealing the puckering of the cyclobutane ring and its orientation relative to the pyrimidine ring.

Intermolecular Interactions: Showing how the molecules pack in the crystal lattice, including details of any hydrogen bonding involving the amine group and pyrimidine nitrogens.

Although no crystal structure for this compound is currently in the public domain, this technique remains the gold standard for absolute structural proof in the solid state. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the structural elucidation of molecules like this compound. By probing the vibrational modes of chemical bonds, these techniques provide a detailed fingerprint of the functional groups present and offer valuable insights into the compound's three-dimensional conformation. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, detecting vibrations that cause a change in the bond's polarizability. Together, they provide a comprehensive picture of the molecule's vibrational framework.

The analysis of this compound's spectra can be understood by examining the characteristic vibrations of its three main structural components: the 4-aminopyrimidine moiety, the cyclobutyl group, and the C-N bond linking them.

Functional Group Identification

The primary application of mid-range IR and Raman spectroscopy is the identification of functional groups. For this compound, the spectra would be expected to exhibit distinct bands corresponding to the amine group, the pyrimidine ring, and the cyclobutyl substituent.

Amine and Pyrimidine Vibrations : The pyrimidine ring substituted with an amino group gives rise to a series of characteristic bands. The N-H stretching vibration of the secondary amine within the aromatic ring is expected to appear as a single, medium-intensity band in the IR spectrum between 3350 and 3310 cm⁻¹. orgchemboulder.com In studies of related aminopyrimidine compounds, N-H stretching vibrations are observed in the 3300-3500 cm⁻¹ range. ijirset.comchalcogen.ro The corresponding N-H in-plane bending vibration typically appears in the 1650-1580 cm⁻¹ region. orgchemboulder.com The aromatic C-H stretching vibrations of the pyrimidine ring are anticipated just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. chalcogen.rovscht.cz The highly characteristic C=C and C=N stretching vibrations of the pyrimidine ring produce a series of strong to medium intensity bands in the 1625-1420 cm⁻¹ region. chalcogen.romdpi.com C-N stretching vibrations associated with the aromatic amine linkage are expected in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Cyclobutyl Group Vibrations : The aliphatic C-H stretching vibrations of the CH and CH₂ groups in the cyclobutane ring are expected to produce strong absorptions in the 2960-2850 cm⁻¹ region of the IR spectrum, distinctly below the aromatic C-H stretching frequency. wpmucdn.com The CH₂ scissoring (bending) vibration of the cyclobutyl ring is typically observed near 1450 cm⁻¹. dtic.mil

Raman spectroscopy provides complementary information. While N-H and other polar group vibrations are often weaker in Raman spectra, the symmetric vibrations of the non-polar hydrocarbon skeleton and the aromatic ring are typically strong and well-defined. Therefore, the pyrimidine ring breathing modes, which are highly characteristic, would be prominent in the Raman spectrum, often appearing near 1000 cm⁻¹. researchgate.netias.ac.in The C-C stretching and CH₂ bending modes of the cyclobutyl ring would also be readily observable. nih.govresearchgate.net

The following tables summarize the expected key vibrational frequencies for this compound based on data from analogous structures.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Structural Unit |

|---|---|---|---|

| 3350 - 3310 | Medium, Sharp | N-H Stretch | Aromatic Amine |

| 3100 - 3000 | Medium - Weak | C-H Stretch | Pyrimidine Ring |

| 2960 - 2850 | Strong | C-H Stretch (Asymmetric & Symmetric) | Cyclobutyl Group |

| 1650 - 1580 | Medium | N-H Bend | Aromatic Amine |

| 1625 - 1550 | Strong - Medium | C=N, C=C Ring Stretch | Pyrimidine Ring |

| 1500 - 1400 | Strong - Medium | C=C, C=N Ring Stretch | Pyrimidine Ring |

| ~1450 | Medium | CH₂ Scissoring (Bending) | Cyclobutyl Group |

| 1335 - 1250 | Strong - Medium | C-N Stretch | Aryl-Amine |

| < 400 | Weak | Ring Puckering & Deformation | Cyclobutyl Group |

Table 2: Predicted Raman Shifts for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Structural Unit |

|---|---|---|---|

| 3100 - 3000 | Medium | C-H Stretch | Pyrimidine Ring |

| 2960 - 2850 | Strong | C-H Stretch (Asymmetric & Symmetric) | Cyclobutyl Group |

| 1625 - 1550 | Medium | C=N, C=C Ring Stretch | Pyrimidine Ring |

| ~1450 | Strong | CH₂ Scissoring (Bending) | Cyclobutyl Group |

| 1030 - 990 | Very Strong | Symmetric Ring Breathing | Pyrimidine Ring |

| < 400 | Medium - Strong | Ring Puckering & Deformation | Cyclobutyl Group |

Conformational Insights

Beyond identifying functional groups, vibrational spectroscopy, particularly in the low-frequency region (below 400 cm⁻¹), provides crucial information about molecular conformation. The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. dalalinstitute.com For a substituted cyclobutane, the substituent can occupy one of two positions: equatorial (in the general plane of the ring) or axial (perpendicular to the plane). These two conformers are in equilibrium. researchgate.net

The interconversion between these forms occurs via a low-energy vibration known as the ring-puckering mode. capes.gov.brtandfonline.com This large-amplitude, low-frequency vibration is both IR and Raman active and is highly sensitive to the conformation of the molecule. Studies on similar substituted cyclobutanes have shown that the equatorial and axial conformers have distinct ring-puckering frequencies. nih.govscispace.com For this compound, the far-IR and low-frequency Raman spectra would be expected to show at least one band corresponding to the ring-puckering fundamental of the most stable conformer, likely in the 250-150 cm⁻¹ region. researchgate.netaip.orgdtic.mil

By conducting temperature-dependent studies of the Raman or IR spectra, it is possible to identify bands corresponding to higher-energy conformers, which increase in intensity as the temperature rises. nih.govresearchgate.net From the relative intensities of the bands for the equatorial and axial conformers at different temperatures, the enthalpy difference (ΔH) between them can be determined, providing a quantitative measure of their relative stability. researchgate.net Therefore, a detailed analysis of the low-frequency vibrational spectra is essential for a complete conformational description of this compound.

Q & A

Q. Advanced

- X-ray crystallography : Resolves bond lengths and angles, particularly for the cyclobutyl-pyrimidine junction .

- DFT calculations : Predict electronic properties and stability of tautomeric forms .

- 2D NMR (COSY, NOESY) : Maps proton-proton correlations and spatial arrangements (e.g., amine group orientation) .

| Structural Data | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉N₃ | PubChem |

| InChI Key | IIUUNXSYGPXQGX-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | C1CC1C2=NC=CC(=N2)N | PubChem |

What experimental approaches are used to investigate the anticancer mechanisms of this compound?

Q. Advanced

- Kinase inhibition assays : Screen for activity against cyclin-dependent kinases (CDKs) using fluorescence-based assays .

- Apoptosis studies : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .

- Transcriptomic profiling : RNA sequencing identifies dysregulated pathways (e.g., cell cycle, DNA repair) .

- Molecular docking : Predict binding affinity to ATP pockets of target kinases (e.g., CDK2) using AutoDock Vina .

How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Q. Advanced

- Meta-analysis : Quantify heterogeneity using I² statistics to assess variability across studies (e.g., IC₅₀ discrepancies) .

- Dose-response reevaluation : Standardize assay conditions (cell lines, incubation time) to minimize inter-lab variability .

- Structure-activity relationship (SAR) studies : Correlate substituent effects (e.g., cyclobutyl vs. phenyl groups) with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.